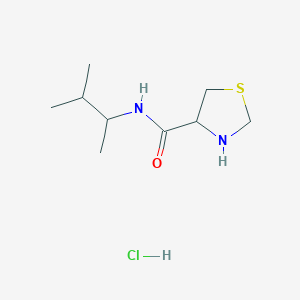

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride

Description

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS: 1306603-00-8) is a thiazolidine-derived compound with the molecular formula C₉H₁₉ClN₂OS and a molecular weight of 238.78 g/mol. The structure comprises a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) linked to a branched aliphatic substituent (3-methylbutan-2-yl) via a carboxamide group, with a hydrochloride salt counterion.

Properties

IUPAC Name |

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS.ClH/c1-6(2)7(3)11-9(12)8-4-13-5-10-8;/h6-8,10H,4-5H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHSVZWPFVBEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306603-00-8 | |

| Record name | N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride is a thiazolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Structural Information

- Molecular Formula : C₉H₁₈N₂OS

- SMILES : CC(C)C(C)NC(=O)C1CSCN1

- InChI Key : HHJNHEOVFJJSMH-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, thiazolidine derivatives have shown effectiveness against breast and colon cancer cell lines, with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that thiazolidine derivatives can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease, where excessive inflammation plays a critical role in pathology . The mechanism often involves the inhibition of NF-kB signaling pathways, leading to decreased inflammation at the cellular level.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression or inflammatory responses, such as certain kinases or proteases.

- Cell Signaling Modulation : By affecting key signaling pathways (e.g., NF-kB), the compound can alter cellular responses to inflammatory stimuli or tumorigenic signals.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of thiazolidine derivatives on various cancer cell lines; significant apoptosis was observed in MCF-7 (breast cancer) cells. |

| Study 2 | Evaluated the anti-inflammatory effects in a murine model of colitis; treatment with thiazolidine derivatives resulted in reduced levels of inflammatory markers. |

| Study 3 | Explored the mechanism of action involving NF-kB pathway inhibition; demonstrated decreased expression of pro-inflammatory cytokines in vitro. |

Scientific Research Applications

Biological Activities

The compound is part of a broader class of thiazolidine derivatives, which have been studied for their diverse pharmacological properties. Here are some notable applications:

Anticancer Activity

Thiazolidine derivatives, including N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride, have shown promise as anticancer agents. Recent studies highlight their potential in inhibiting various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. For instance, thiazolidinone derivatives have been reported to exhibit cytotoxic effects against lung carcinoma cells with IC50 values in the low micromolar range .

Antimicrobial Properties

Research indicates that thiazolidine derivatives possess antimicrobial activities against a range of pathogens. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival. Studies have documented the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria .

Anti-diabetic Effects

Thiazolidinones are known to exhibit anti-diabetic properties by acting as insulin sensitizers. They enhance glucose uptake and improve insulin sensitivity in peripheral tissues. This mechanism has been explored in various animal models, demonstrating significant reductions in blood glucose levels following treatment with thiazolidine derivatives .

Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated a series of thiazolidinone derivatives for their cytotoxic effects against different cancer cell lines. Among these, this compound was found to inhibit proliferation in A549 lung cancer cells with an IC50 of approximately 0.041 µM. Molecular docking studies suggested strong binding interactions with key enzymes involved in cancer cell metabolism .

Study 2: Antimicrobial Efficacy

In another research effort, thiazolidine derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3-thiazolidine-4-carboxamide derivatives , which are structurally distinguished by variations in the substituent attached to the carboxamide nitrogen. Below is a comparative analysis with key analogs:

Structural and Molecular Comparisons

Physicochemical and Functional Differences

- Lipophilicity and Solubility: The 3-methylbutan-2-yl substituent in the target compound confers moderate lipophilicity, balancing solubility in organic and aqueous phases. The cyclopropylmethyl derivative (CAS: 1251923-95-1) introduces steric hindrance, which may influence binding affinity in biological targets .

Collision Cross-Section (CCS) :

Synthetic Accessibility :

- Synthesis of these compounds often involves nucleophilic substitution or amide coupling. For example, sec-butyl amine was used in a THF-mediated reaction for a related triazine derivative (), suggesting analogous routes for thiazolidine carboxamides.

Preparation Methods

General Synthetic Route

The general synthetic approach involves:

Step 1: Formation of Thiazolidine Ring

The thiazolidine ring is typically synthesized by the condensation of L-cysteine with an appropriate aldehyde or ketone derivative. The reaction proceeds under mild conditions (ambient temperature) in a solvent mixture such as ethanol and water, leading to cyclization and formation of the thiazolidine-4-carboxylic acid intermediate.Step 2: Amide Formation

The carboxylic acid group on the thiazolidine ring is then converted to the corresponding carboxamide by coupling with the desired amine—in this case, 3-methylbutan-2-amine. This coupling is often facilitated by carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) to improve yield and selectivity.Step 3: Hydrochloride Salt Formation

The free base amide is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its crystallinity and solubility for further applications.

Detailed Example Synthesis

Research Findings and Optimization

Catalyst Use: Lewis acids have been reported to catalyze the cyclization step, enhancing reaction rates and yields by facilitating nucleophilic attack during thiazolidine ring formation.

Stereochemistry Control: The presence of two chiral centers (at C2 and C4 positions of the thiazolidine ring) results in cis and trans isomers. The ratio of these isomers can be influenced by solvent choice and reaction conditions, affecting the biological activity of the final compound.

Characterization Techniques: Synthesized compounds are routinely characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FT-IR) to confirm structural integrity and purity.

Yield and Purity: Typical yields for the thiazolidine intermediate are around 85%, with subsequent amide coupling steps also achieving high yields (>80%) under optimized conditions.

Comparative Table of Preparation Parameters

| Parameter | Typical Condition | Effect on Product |

|---|---|---|

| Solvent for Cyclization | Ethanol/water (10:1) | Promotes ring closure and solubility |

| Temperature | Ambient (20–25 °C) | Preserves stereochemistry, avoids side reactions |

| Cyclization Time | 18–24 hours | Ensures complete reaction |

| Coupling Reagents | EDCI/HOBt | High coupling efficiency, low side products |

| Salt Formation | HCl in ethanol or ether | Improves crystallinity and solubility |

| Isomer Ratio Control | Solvent polarity and temperature | Influences cis/trans isomer distribution |

Q & A

What synthetic methodologies are most effective for preparing N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride, and how can purity be optimized?

Category: Basic Research

Answer:

The synthesis of thiazolidine carboxamide derivatives typically involves coupling reactions between a thiazolidine carboxylic acid and an amine, followed by hydrochlorination. For example:

Amide Bond Formation : React 1,3-thiazolidine-4-carboxylic acid with 3-methylbutan-2-amine using coupling agents like EDC/HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and NHS (N-hydroxysuccinimide) to activate the carboxyl group .

Hydrochloride Salt Formation : Treat the free base with HCl in a solvent like diethyl ether or ethanol to precipitate the hydrochloride salt.

Purification : Use recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) and confirm structure using NMR (e.g., characteristic thiazolidine ring protons at δ 3.8–4.5 ppm) .

How can crystallographic data for this compound be refined to resolve ambiguities in its 3D structure?

Category: Advanced Research

Answer:

X-ray crystallography is critical for resolving stereochemistry and conformation:

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

Structure Solution : Employ direct methods in SHELXS or SIR97 for initial phase determination .

Refinement : Refine the model using SHELXL, focusing on anisotropic displacement parameters for non-hydrogen atoms. Address potential twinning or disorder in the 3-methylbutan-2-yl group using PART instructions in SHELXL .

Validation : Check for data contradictions (e.g., R-factor >5% discrepancies) using WinGX’s PARST or PLATON’s ADDSYM to detect missed symmetry .

How should researchers address contradictory NMR and mass spectrometry data during characterization?

Category: Advanced Research

Answer:

Contradictions often arise from impurities, solvates, or dynamic effects:

NMR Anomalies : If NMR shows unexpected splitting (e.g., for the thiazolidine CH), perform variable-temperature NMR to detect conformational exchange. Use -DEPT to confirm carbon assignments .

Mass Spec Discrepancies : If ESI-MS does not match theoretical [M+H], check for in-source fragmentation or adduct formation (e.g., sodium/potassium). Use high-resolution MS (HRMS) to confirm the molecular formula within 5 ppm error .

Cross-Validation : Compare with IR (e.g., amide C=O stretch at ~1680 cm) and elemental analysis (C, H, N within 0.4% of theoretical) .

What computational strategies are recommended for modeling the compound’s interaction with biological targets?

Category: Advanced Research

Answer:

Docking Studies : Use AutoDock Vina or Schrödinger’s Glide to model binding to putative targets (e.g., enzymes with thiazolidine-binding pockets). Parameterize the ligand with Gaussian 16 at the B3LYP/6-31G* level for charge assignment .

MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability of the ligand-target complex. Analyze RMSD and hydrogen-bond occupancy .

QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

What are the documented biological activities of structurally analogous thiazolidine carboxamides?

Category: Basic Research

Answer:

Analogous compounds (e.g., N-cyclopropylmethyl derivatives) show:

Antimicrobial Activity : Thiazolidine rings disrupt bacterial cell wall synthesis; MIC values for Gram-positive bacteria range from 2–16 µg/mL .

Antimalarial Potential : Derivatives with dichlorophenyl groups inhibit Plasmodium falciparum with IC <1 µM by targeting heme detoxification pathways .

Enzyme Inhibition : Thiazolidine carboxamides inhibit human leukocyte elastase (Ki = 0.8 µM) via covalent binding to the catalytic serine .

How can researchers optimize reaction yields for scaled-up synthesis?

Category: Advanced Research

Answer:

DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to identify optimal conditions. Use a central composite design for response surface modeling .

Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps. For amidation, consider HOBt (hydroxybenzotriazole) to suppress racemization .

Process Analytics : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.